molecular formula C7H18N2O B14144682 2-[(2-Aminoethyl)(propan-2-yl)amino]ethan-1-ol CAS No. 5783-45-9

2-[(2-Aminoethyl)(propan-2-yl)amino]ethan-1-ol

Katalognummer: B14144682
CAS-Nummer: 5783-45-9
Molekulargewicht: 146.23 g/mol
InChI-Schlüssel: PEOQOJRAUBIXEF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(2-Aminoethyl)(propan-2-yl)amino]ethan-1-ol is an organic compound that belongs to the class of amino alcohols. It is characterized by the presence of both amine and alcohol functional groups, making it a versatile molecule in various chemical reactions and applications. This compound is known for its use in the synthesis of other complex molecules and its role in industrial processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Aminoethyl)(propan-2-yl)amino]ethan-1-ol typically involves the reaction of 2-aminoethanol with isopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete reaction. The general reaction scheme can be represented as follows:

2-aminoethanol+isopropylamineThis compound\text{2-aminoethanol} + \text{isopropylamine} \rightarrow \text{this compound} 2-aminoethanol+isopropylamine→this compound

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified using techniques like distillation or crystallization to obtain the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(2-Aminoethyl)(propan-2-yl)amino]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form simpler amines or alcohols.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution reagents: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Formation of aldehydes or ketones

    Reduction: Formation of primary or secondary amines

    Substitution: Formation of N-alkylated or N-acylated derivatives

Wissenschaftliche Forschungsanwendungen

2-[(2-Aminoethyl)(propan-2-yl)amino]ethan-1-ol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-[(2-Aminoethyl)(propan-2-yl)amino]ethan-1-ol involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The presence of both amine and alcohol groups allows it to participate in hydrogen bonding and electrostatic interactions, influencing the behavior of biological molecules and pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(2-Aminoethoxy)ethanol: Another amino alcohol with similar functional groups but different structural arrangement.

    Aminoethylethanolamine: A compound with a similar backbone but different substituents.

    2-(Dimethylamino)ethanol: Contains a dimethylamino group instead of the isopropylamino group.

Uniqueness

2-[(2-Aminoethyl)(propan-2-yl)amino]ethan-1-ol is unique due to its specific combination of functional groups and structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .

Eigenschaften

CAS-Nummer

5783-45-9

Molekularformel

C7H18N2O

Molekulargewicht

146.23 g/mol

IUPAC-Name

2-[2-aminoethyl(propan-2-yl)amino]ethanol

InChI

InChI=1S/C7H18N2O/c1-7(2)9(4-3-8)5-6-10/h7,10H,3-6,8H2,1-2H3

InChI-Schlüssel

PEOQOJRAUBIXEF-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N(CCN)CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.